molecular formula C18H10NNaO5S B1260013 Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate CAS No. 84864-69-7

Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate

Cat. No.: B1260013
CAS No.: 84864-69-7
M. Wt: 375.3 g/mol
InChI Key: FYPFGVAVAPLSHG-UHFFFAOYSA-M
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Description

Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate: is a heterocyclic organic compound with the molecular formula C18H11NO5SNa. It is known for its unique structure, which combines an indene moiety with a quinoline ring, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate typically involves the reaction of 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline with sodium sulfonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an indene moiety with a quinoline ring makes it particularly versatile in various applications, from synthetic chemistry to biological research .

Properties

IUPAC Name

sodium;2-(1,3-dioxoinden-2-yl)quinoline-8-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5S.Na/c20-17-11-5-1-2-6-12(11)18(21)15(17)13-9-8-10-4-3-7-14(16(10)19-13)25(22,23)24;/h1-9,15H,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPFGVAVAPLSHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=CC=C4S(=O)(=O)[O-])C=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233925
Record name 2-(2-Quinolinyl)-1H--indene-1,3(2H)-dione-8'-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84864-69-7
Record name 2-(2-Quinolinyl)-1H--indene-1,3(2H)-dione-8'-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084864697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Quinolinyl)-1H--indene-1,3(2H)-dione-8'-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-8-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)QUINOLINE-8-SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG3M9G2PGQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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